tert-Butyl 3-(2-chloroethyl)benzylcarbamate

Description

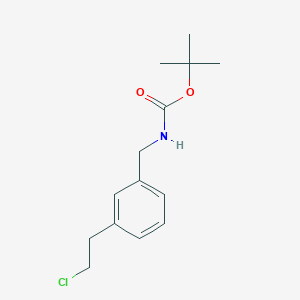

tert-Butyl 3-(2-chloroethyl)benzylcarbamate is a synthetic organic compound featuring a benzylcarbamate backbone with a tert-butyloxycarbonyl (Boc) protecting group and a 2-chloroethyl substituent at the meta position of the benzyl ring. This structural combination suggests applications in medicinal chemistry, particularly as a precursor for alkylating agents or intermediates in drug synthesis.

The molecular formula is inferred as C₁₄H₂₀ClNO₂, with a molecular weight of approximately 269.67 g/mol. The chlorine atom in the 2-chloroethyl group enhances electrophilicity, making the compound prone to nucleophilic substitution reactions—a key feature shared with nitrosourea-based chemotherapeutics like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), which induces DNA strand breaks and inhibits repair mechanisms .

Properties

Molecular Formula |

C14H20ClNO2 |

|---|---|

Molecular Weight |

269.77 g/mol |

IUPAC Name |

tert-butyl N-[[3-(2-chloroethyl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-6-4-5-11(9-12)7-8-15/h4-6,9H,7-8,10H2,1-3H3,(H,16,17) |

InChI Key |

NIPBQVKFLUPVOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-chloroethyl)benzylcarbamate typically involves the reaction of 3-(2-chloroethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and minimize impurities. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution

The chloroethyl group undergoes substitution with nucleophiles (e.g., thiols, amines) due to the leaving group ability of chlorine. This reaction typically occurs under mild conditions (room temperature or reflux) and is catalyzed by bases like triethylamine.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Thiol (e.g., -SH) | Room temperature, TEA | Substituted ethyl derivative | |

| Amine (e.g., -NH2) | Reflux in DMF | Alkylated amine derivative |

Hydrolysis

Hydrolysis of the carbamate group occurs under acidic or basic conditions, releasing the free amine (3-(2-chloroethyl)benzylamine) and carbon dioxide. This reaction is critical for deprotecting the carbamate group during synthesis.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HCl/H2O | 37°C, 2 hours | 3-(2-chloroethyl)benzylamine | |

| NaOH/aq. | Reflux, 12 hours | Hydrolyzed product |

Elimination

Heating with a strong base (e.g., NaH) induces elimination, forming a double bond between the carbonyl carbon and the adjacent carbon. This reaction generates an alkene derivative.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaH, THF | 60°C, 4 hours | Alkenyl derivative |

DNA Alkylation

The chloroethyl group reacts with DNA nucleophiles (e.g., guanine’s oxygen), forming covalent bonds that disrupt replication. This mechanism underpins its potential anticancer activity, analogous to alkylating agents like bis(2-chloroethyl)amine .

Research Findings

-

Anticancer Activity : The chloroethyl group’s ability to alkylate DNA is demonstrated in studies of similar compounds, such as tert-butyl bis(2-chloroethyl)carbamate, which induces apoptosis in hepatocellular carcinoma cells .

-

Synthetic Versatility : The compound serves as a precursor for diverse derivatives, including anticancer agents and peptide intermediates, due to its reactive chloroethyl and stable carbamate groups.

Scientific Research Applications

Synthesis and Chemical Properties

tert-Butyl 3-(2-chloroethyl)benzylcarbamate is synthesized through the reaction of tert-butyl carbamate with 3-(2-chloroethyl)benzyl chloride. The reaction typically involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the carbamate linkage. The compound has a molecular formula of C12H16ClN2O2 and a molecular weight of approximately 256.72 g/mol.

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells by activating caspase pathways, which are crucial for programmed cell death .

- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurodegenerative conditions. In vitro studies suggest that this compound could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for diseases such as Alzheimer's .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it may inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated significant cytotoxicity. The compound was found to induce cell cycle arrest and apoptosis, with a calculated IC50 value indicating effective concentration levels for therapeutic applications.

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers treated neuronal cell cultures with this compound under oxidative stress conditions. Results showed a marked decrease in cell death and inflammatory cytokine production, suggesting its potential role in protecting against neurodegenerative processes.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Neuroprotective | Reduces oxidative stress | |

| Antimicrobial | Inhibits growth of specific pathogens |

Table 2: Synthesis Conditions

| Reagent | Amount | Solvent | Catalyst |

|---|---|---|---|

| tert-butyl carbamate | Stoichiometric | Dichloromethane | Triethylamine |

| 3-(2-chloroethyl)benzyl chloride | Stoichiometric | Dichloromethane | Triethylamine |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloroethyl)benzylcarbamate involves its reactivity towards nucleophiles and electrophiles. The chloroethyl group is particularly reactive, allowing for various substitution reactions. The benzylcarbamate moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogenated Derivatives

- Chloroethyl vs. Bromoethyl: The bromoethyl analog (C₁₄H₂₀BrNO₂) has a higher molecular weight (314.22 g/mol) and greater leaving-group ability compared to the chloroethyl derivative. Bromine’s larger atomic radius facilitates nucleophilic substitution (e.g., Suzuki couplings), whereas chlorine offers moderate reactivity suitable for controlled alkylation .

- Alkylation Potential: Both halogenated derivatives may mimic nitrosoureas like BCNU, which decompose into chloroethylating agents that crosslink DNA. However, BCNU’s breakdown product, 2-chloroethyl isocyanate, additionally inhibits DNA repair, enhancing cytotoxicity .

Hydroxymethyl and Aminomethyl Derivatives

- Hydroxymethyl (C₁₃H₁₉NO₃): The polar hydroxymethyl group enables oxidation to carboxylic acids or esterification, making it valuable in prodrug design or polymer chemistry .

- Aminomethyl (C₁₂H₁₈N₂O₂): The primary amine is protected by the Boc group, allowing selective deprotection for peptide coupling or functionalization. This contrasts with the unprotected amino group in tert-butyl 3-aminobenzylcarbamate (C₁₂H₁₆N₂O₂), which is more reactive but less stable .

Heterocyclic Analogues

DNA Interaction and Chemotherapeutic Potential

While direct evidence for this compound is lacking, studies on BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) provide insights:

- BCNU induces single-strand DNA breaks and alkali-labile sites, with repair rates varying between cell types .

- Its metabolite, 2-chloroethyl isocyanate, inhibits DNA repair enzymes, potentiating cytotoxicity .

- Inference : The chloroethyl group in the target compound could similarly alkylate DNA, though its Boc-protected amine may require metabolic activation for therapeutic efficacy.

Biological Activity

Tert-Butyl 3-(2-chloroethyl)benzylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the 2-chloroethyl group is significant, as it can influence the compound's reactivity and interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butyl group, a benzyl moiety, and a chloroethyl substituent. This unique configuration allows for various interactions with biomolecules, potentially leading to significant biological effects.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to modifications that inhibit enzymatic activity or disrupt cellular processes. Specifically, the chloroethyl group can act as an alkylating agent, which is crucial in the context of anticancer activity, as it may induce DNA damage in rapidly dividing cells .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance, studies have shown that related carbamates demonstrate cytotoxicity against various human cancer cell lines, including breast and prostate cancer models. The mechanism often involves DNA interstrand cross-linking and subsequent cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of carbamate derivatives. Although specific data on this compound is limited, analogs have shown promise in upregulating antiapoptotic proteins and inducing autophagy, which are beneficial in neurodegenerative conditions .

Case Studies

- Antitumor Efficacy : A study involving carbamate derivatives demonstrated significant cytotoxic effects in vitro against human tumor xenografts. The derivatives not only showed low toxicity but also led to complete tumor remission in certain models .

- Mechanistic Insights : In another investigation, the degradation of estrogen receptor alpha (ERα) was studied using similar compounds. The findings indicated that these compounds could hijack the ubiquitin-proteasome system, leading to targeted protein degradation, a promising strategy for cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 3-(2-chloroethyl)benzylcarbamate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate formation. For example, tert-butyl carbamates are often synthesized via reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. To introduce the 2-chloroethyl group, a chloroalkylation step using reagents like 1,2-dichloroethane under basic conditions may be employed. Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control to minimize side reactions .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Purity assessment requires a combination of analytical techniques:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (70:30 to 90:10) to resolve impurities.

- NMR Spectroscopy : Compare proton integration ratios (e.g., tert-butyl protons at δ 1.4 ppm vs. aromatic protons at δ 7.2–7.4 ppm) to confirm stoichiometric consistency.

- Mass Spectrometry : Verify the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₁₉ClNO₂ at m/z 268.1) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While specific toxicity data may be limited for this compound, structural analogs suggest potential hazards:

- Use fume hoods and PPE (gloves, lab coat) to avoid inhalation or skin contact.

- Avoid strong acids/bases, as carbamates can hydrolyze to release toxic isocyanates.

- Store at 2–8°C under inert gas (N₂ or Ar) to prevent decomposition .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare buffered solutions (pH 2–10) and incubate the compound at 40°C.

- Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Carbamates are prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, forming 3-(2-chloroethyl)benzylamine and CO₂. Use kinetic modeling (e.g., first-order decay) to estimate shelf-life .

Q. What strategies resolve contradictions in NMR data for tert-butyl carbamate derivatives?

- Methodological Answer : Conflicting NMR signals may arise from rotameric equilibria or solvent effects. For example:

- Use variable-temperature NMR (VT-NMR) to slow rotational isomerism and resolve split peaks.

- Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific conformers.

- Assign ambiguous peaks using 2D techniques (COSY, HSQC) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to model the compound’s electrophilicity. The chloroethyl group may act as a leaving group in SN2 reactions.

- Simulate transition states for reactions with nucleophiles (e.g., Grignard reagents) to predict regioselectivity.

- Validate predictions experimentally by tracking reaction yields under varying conditions (e.g., Pd-catalyzed couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.